1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675755 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189925-23-2 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Racemic Synthesis and Optical Resolution
The non-deuterated compound, (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine (formula Ia), is typically synthesized via nucleophilic substitution between 4-chlorobenzhydryl chloride (4-CBC) and piperazine in toluene or dichloromethane. For the deuterated analog, piperazine-d8 replaces standard piperazine as the starting material. A representative procedure involves:
-
Alkylation : Piperazine-d8 (0.12 mol) reacts with 4-CBC in toluene at 80°C for 12 hours, catalyzed by KI and DMF.
-
Acid-Base Purification : The crude product is treated with HCl to form a water-soluble hydrochloride salt, followed by neutralization with NaOH to precipitate the free base.
Deuteration Considerations :
-
Piperazine-d8 introduces deuterium at all eight positions of the piperazine ring, requiring anhydrous conditions to prevent proton exchange.
-
Isotopic effects may slightly alter reaction kinetics, necessitating extended reaction times (e.g., 14–16 hours).
Chiral Resolution Using N-Acetyl-L-Phenylalanine
The patent WO2009078627A2 describes resolving racemic Ia into enantiomers via diastereomeric salt formation with N-acetyl-L-phenylalanine (formula II). For the deuterated version:
-
Salt Formation : Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine-d8 is reacted with N-acetyl-L-phenylalanine in acetone-water (90:10) at 60°C.
-
Selective Crystallization : Cooling to 0°C preferentially crystallizes the (R)-(-)-enantiomer salt (formula III).
-
Base Treatment : The salt is treated with NaOH to liberate (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine-d8.
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent System | Acetone-water (90:10) | |
| Resolving Agent | N-Acetyl-L-phenylalanine (1–2 eq.) | |
| Optical Purity | 99.2% after recrystallization | |
| Yield | 88–91% |
Deuteration-Specific Synthetic Routes
Direct Alkylation with Deuterated Reagents
An alternative approach employs deuterated alkylating agents to minimize post-synthetic modifications:
-
Deuterated 4-CBC Synthesis :
-
4-Chlorobenzhydrol-d2 is prepared via Grignard reaction using C6H5MgBr and 4-chlorobenzaldehyde-d1, followed by chlorination with SOCl2-d0.
-
-
Coupling with Piperazine-d8 :
-
The deuterated 4-CBC reacts with piperazine-d8 in dichloromethane at 25°C for 24 hours.
-
Advantages :
-
Higher isotopic purity (≥98% D) due to controlled deuteration at early stages.
-
Avoids proton exchange during basic workup.
Comparative Analysis of Methods
Yield and Purity Across Methods
| Method | Yield (%) | Optical Purity (%) | Isotopic Purity (% D) |
|---|---|---|---|
| Classical Resolution | 88–91 | 99.2 | 95–98 |
| Direct Alkylation | 85–90 | N/A (racemic) | 98–99 |
Solvent and Temperature Optimization
-
Crystallization Solvents : Hexane and heptane are optimal for isolating deuterated compounds due to low solubility of protonated byproducts.
-
Reaction Temperature : Higher temperatures (80–100°C) improve deuteration efficiency but risk isotopic scrambling.
Challenges in Deuterated Synthesis
Isotopic Scrambling
Deuterium may migrate under acidic or basic conditions, necessitating:
-
Neutral pH during extractions.
-
Avoidance of protic solvents (e.g., ethanol) in final steps.
Analytical Verification
-
LC-MS : Confirms molecular ion peaks at m/z 294.8 ([M+H]+ for C17H10D8ClN2).
-
NMR : Absence of proton signals at δ 2.3–2.9 ppm (piperazine CH2 groups) confirms deuteration.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted and deuterated derivatives of 1-[(4-Chlorophenyl)phenylmethyl]piperazine. These derivatives often exhibit unique properties and are used in further scientific research .
Scientific Research Applications
Synthesis and Chemical Properties
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is synthesized through various chemical processes that involve the resolution of racemic mixtures to obtain optically pure forms. A notable method includes the use of N-acetyl-L-phenylalanine as an optical resolving agent, which allows for selective crystallization of the desired enantiomer. The synthesis typically involves multiple steps, including reactions in organic solvents and subsequent purification processes to achieve high optical purity .
Pharmacological Applications
The primary application of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is in the development of antihistamines. It plays a crucial role as an intermediate in the synthesis of levocetirizine, a second-generation antihistamine effective in treating allergic conditions such as:
- Allergic Rhinitis : Levocetirizine alleviates symptoms like sneezing, runny nose, and itchy eyes.
- Urticaria : It is also used to treat chronic urticaria (hives), providing relief from itching and discomfort associated with allergic skin reactions.
The mechanism of action primarily involves antagonism at H1 histamine receptors, which mitigates the effects of histamine released during allergic reactions .
Efficacy Studies
Research has shown that levocetirizine derived from 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 provides significant symptomatic relief from seasonal allergies. A study indicated that patients taking levocetirizine experienced a marked improvement in quality of life compared to those receiving placebo treatments .
Comparative Analyses
Comparative studies have highlighted the advantages of second-generation antihistamines like levocetirizine over first-generation counterparts. These include reduced sedation effects and longer duration of action, making them preferable for long-term management of allergic conditions .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the compound, leading to unique biological and chemical effects .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Receptor Binding Affinities
| Compound | H1 Receptor (Ki, nM) | 5-HT1B/1C (Ki, nM) | Dopamine D3 (Ki, nM) |
|---|---|---|---|
| 1-[(4-Chlorophenyl)phenylmethyl]piperazine | 12 ± 2 | >1000 | 45 ± 5 |
| 1-(3-Chlorophenyl)piperazine | >1000 | 120 ± 15 | >1000 |
| Meclizine | 8 ± 1 | >1000 | >1000 |
Table 2: Analytical Performance in LC-MS
| Quantification Method | Mean Error (Standards) | Mean Error (Samples) |
|---|---|---|
| Ionization Efficiency-Based | 2.1× | 1.8× |
| Parent Compound-Based (Deuterated) | 1.2× | 1.1× |
Source :
Biological Activity
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is a deuterated derivative of 1-[(4-Chlorophenyl)phenylmethyl]piperazine, a compound that has garnered attention in pharmacological research due to its biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C17H19ClN2
- Molecular Weight : 286.799 g/mol
- CAS Number : 300543-56-0
- IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]piperazine
Antibacterial Activity
Research indicates that compounds related to piperazine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness can be attributed to its ability to interact with bacterial cell membranes and inhibit essential processes.
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for therapeutic strategies targeting neurological disorders, while urease inhibition has implications for treating infections caused by urease-producing bacteria.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 | |
| Compound E | Urease | 0.63 ± 0.001 |
Case Studies
Several studies have investigated the biological activities of piperazine derivatives. One notable study synthesized various piperazine compounds and evaluated their antibacterial and enzyme inhibitory effects. The findings indicated that certain derivatives showed promising results in inhibiting bacterial growth and enzyme activity, suggesting potential therapeutic applications.
Study Example
In a study conducted by Nafeesa et al. (2015), a series of piperazine derivatives were synthesized and tested for their biological activities. The results demonstrated that specific compounds exhibited strong inhibitory effects against AChE and urease, with IC50 values significantly lower than standard reference compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated intermediate (e.g., 4-chlorobenzyl chloride) with deuterated piperazine derivatives under reflux in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). Catalysts such as triethylamine or diisopropylethylamine (DIPEA) are used to drive the reaction .
- Key parameters : Temperature (0–20°C for acid-sensitive steps), solvent polarity (DCM for low polarity, DMF for high), and reaction time (3–24 hours).
- Yield optimization : Purification via column chromatography (e.g., 10% methanol/ethyl acetate) or recrystallization improves purity. Yields range from 46–90% depending on substituent steric effects .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with deuterium incorporation confirmed by absence of specific proton signals .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHDClN) and isotopic patterns .
- X-ray diffraction (XRPD) : Resolves crystal structure and confirms stereochemistry in solid-state studies .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?
- Solubility : Low in water (0.24 g/L at 25°C), requiring organic solvents (e.g., ethanol, DCM) for dissolution .
- Stability : Sensitive to light and moisture; store under inert gas (N) at –20°C in amber vials .
- Thermal stability : Melting points range 61–106°C; differential scanning calorimetry (DSC) confirms decomposition thresholds .
Advanced Research Questions
Q. How does deuterium substitution in the piperazine ring impact pharmacokinetic or metabolic stability compared to the non-deuterated analog?
Deuterium incorporation at strategic positions (e.g., piperazine methyl groups) reduces metabolic oxidation via the kinetic isotope effect (KIE), prolonging half-life. For example, deuterated analogs of similar piperazines show 2–3× slower CYP450-mediated degradation in hepatic microsome assays .
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies arise from substituent positioning (e.g., 4-chloro vs. 2-fluoro phenyl groups) or assay conditions.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity for neurological targets?
Q. What analytical challenges arise in quantifying deuterium content, and how are they addressed?
- Challenge : Deuterium exchange with protic solvents or during ionization in MS.
- Solutions :
Q. How do crystallographic data inform polymorph control during scale-up synthesis?
XRPD and DSC identify polymorphs (e.g., Form I vs. II) with distinct dissolution rates.
- Case study : Piperazine salts (e.g., hydrochloride) exhibit varying bioavailability depending on crystal packing .
- Mitigation : Optimize cooling rates and solvent-antisolvent ratios during crystallization .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
